1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
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Overview
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a complex organic compound that has piqued interest in various fields of scientific research. Known for its unique chemical structure, this compound exhibits a range of intriguing properties that make it valuable in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one generally involves multi-step organic synthesis. The process often starts with the creation of intermediate compounds through carefully controlled reactions. Key steps include the formation of the 3,4-dihydroisoquinolin-2(1H)-yl group, followed by its attachment to the pyrrolidin-1-yl group. Finally, the addition of the 4-propoxyphenyl and propan-1-one groups completes the synthesis. Reaction conditions typically involve specific temperature, pH, and catalyst environments to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound might involve batch or continuous synthesis techniques, leveraging automation and advanced reaction monitoring to scale up the process. Quality control is critical to ensure that the compound meets the stringent standards required for its applications.
Chemical Reactions Analysis
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. The major products formed from these reactions can include altered derivatives of the original compound, which may exhibit modified properties or enhanced activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential use as a precursor in the synthesis of more complex molecules. Its unique structure provides opportunities for exploring new reaction mechanisms and developing innovative synthetic methodologies.
Biology
Biologically, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is investigated for its potential interactions with various biological targets. Research often focuses on understanding how the compound influences cellular processes and signaling pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Studies might examine its efficacy in treating specific conditions or its role as a lead compound for drug development.
Industry
Industrially, the compound could be used in the manufacturing of advanced materials or as a catalyst in specialized chemical processes. Its unique properties might enable new technological innovations or improve existing production methods.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound's biological and therapeutic potential.
Comparison with Similar Compounds
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one stands out due to its unique structural features and properties. Similar compounds include:
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the 4-propoxy group, which may result in different chemical and biological properties.
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propoxy group, potentially affecting its interactions and activity.
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Incorporates a chlorine atom, which can influence its reactivity and application scope.
Each of these compounds offers distinct advantages and challenges, highlighting the unique attributes of this compound.
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Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-17-29-24-10-7-20(8-11-24)9-12-25(28)27-16-14-23(19-27)26-15-13-21-5-3-4-6-22(21)18-26/h3-8,10-11,23H,2,9,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNIHACIYACVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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